ACETALDEHYDE DIMETHYL ACETAL-D10
Overview
Description
Acetaldehyde dimethyl acetal, also known as 1,1-Dimethoxyethane or Dimethyl acetal, is a chemical compound used for synthesis . It has a molar mass of 90.12 g/mol and a chemical formula of CH₃CH(OCH₃)₂ .
Synthesis Analysis
Acetals, including Acetaldehyde dimethyl acetal, can be synthesized from non-enolizable aldehydes and alcohols under basic conditions . This reactivity is facilitated by a sodium alkoxide along with a corresponding trifluoroacetate ester, utilizing the formation of sodium trifluoroacetate as a driving force for acetal formation .Molecular Structure Analysis
The molecular structure of Acetaldehyde dimethyl acetal is represented by the formula CH₃CH(OCH₃)₂ . The Hill formula for this compound is C₄H₁₀O₂ .Chemical Reactions Analysis
Acetaldehyde dimethyl acetal undergoes addition with various ketones, esters, amides, and thioesters in the presence of silyl trifluoromethanesulfonates and an amine base . It can also form an imine with an aldehyde and the N-terminal primary amine .Physical And Chemical Properties Analysis
Acetaldehyde dimethyl acetal is a liquid at room temperature with a boiling point of 64 °C . It has a refractive index of 1.367 and a density of 0.852 g/mL at 25 °C .Scientific Research Applications
Acetaldehyde dimethyl acetal-d10 is widely used in the fields of biochemistry and organic chemistry. In biochemistry, it is used in the synthesis of enzymes, peptides, and other biomolecules. In organic chemistry, it is used in the synthesis of organic compounds, such as polymers and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as alcohols and amines.
Mechanism of Action
Target of Action
Acetaldehyde Dimethyl Acetal-D10 is an isotopic analog of Acetaldehyde Dimethyl Acetal
Mode of Action
It is known that the compound is used for synthesis .
Pharmacokinetics
The compound has a molecular weight of 10018 g/mol and a density of 0.85 g/cm3 at 20 °C , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable , and its storage and handling require specific conditions to ensure safety . It should be stored below +30°C and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Advantages and Limitations for Lab Experiments
The main advantage of using acetaldehyde dimethyl acetal-d10 in laboratory experiments is its low cost and availability. It is also relatively easy to work with and can be stored for long periods of time without degradation. However, it has a low boiling point and is volatile, which may limit its use in some experiments. Additionally, it has a low solubility in water and is not very soluble in organic solvents.
Future Directions
There are a number of potential future directions for the use of acetaldehyde dimethyl acetal-d10 in scientific research. It could be used as a reagent in the synthesis of drugs and other compounds, or as a substrate for metabolic pathways. It could also be used to study the effects of acetaldehyde on various biochemical and physiological processes. Additionally, it could be used to study the mechanism of action of various enzymes and other proteins. Finally, it could be used to study the effects of acetaldehyde on the environment, such as its effects on air quality.
Safety and Hazards
Acetaldehyde dimethyl acetal is classified as a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .
Biochemical Analysis
Biochemical Properties
Acetaldehyde Dimethyl Acetal-D10 is involved in various biochemical reactions. It is known to react with adjacent deoxyguanosine residues on oligonucleotides, forming reversible intrastrand crosslinks with the dGpdG sequence . This interaction with nucleic acids can have significant implications for cellular processes .
Cellular Effects
It is known that acetaldehyde, the parent compound, can cause significant cytotoxicity, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells . It is plausible that this compound may have similar effects.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of acetals through a nucleophilic addition of alcohols . This process is acid-catalyzed and results in the formation of geminal-diether derivatives of aldehydes or ketones .
Temporal Effects in Laboratory Settings
It is known that acetal formation, a reaction involving acetaldehyde, is reversible . This suggests that the effects of this compound may change over time, depending on the conditions of the experiment.
Metabolic Pathways
Acetaldehyde, the parent compound of this compound, is involved in several metabolic pathways. It is a metabolite of alcohol and can be further metabolized to form acetic acid . It is plausible that this compound may be involved in similar metabolic pathways.
properties
{ "Design of the Synthesis Pathway": "The synthesis of acetaldehyde dimethyl acetal-D10 can be achieved through the reaction of deuterated acetaldehyde with methanol in the presence of a suitable catalyst.", "Starting Materials": [ "Deuterated acetaldehyde (D10-C2H5O)", "Methanol (CH3OD)" ], "Reaction": [ "Step 1: Deuterated acetaldehyde and methanol are mixed together in a reaction flask.", "Step 2: A suitable catalyst, such as p-toluenesulfonic acid, is added to the mixture.", "Step 3: The reaction mixture is heated under reflux for several hours.", "Step 4: The resulting acetaldehyde dimethyl acetal-D10 is then purified by distillation or chromatography." ] } | |
CAS RN |
1219798-83-0 |
Molecular Formula |
C4H10O2 |
Molecular Weight |
100.183 |
IUPAC Name |
1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
SPEUIVXLLWOEMJ-LSURFNHSSA-N |
SMILES |
CC(OC)OC |
synonyms |
ACETALDEHYDE DIMETHYL ACETAL-D10 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.